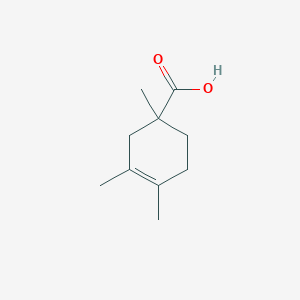

1,3,4-Trimethylcyclohex-3-enecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Trimethylcyclohex-3-enecarboxylic acid is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexene, characterized by the presence of three methyl groups and a carboxylic acid functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,4-Trimethylcyclohex-3-enecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 3,4-dimethylcyclohex-3-ene with carbon dioxide in the presence of a catalyst can yield the desired product. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the carboxylic acid group .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized catalysts to achieve higher yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,4-Trimethylcyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups, such as esters or amides

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Acid chlorides, amines, and alcohols under acidic or basic conditions

Major Products Formed

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Esters, amides, and other derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

1,3,4-Trimethylcyclohex-3-enecarboxylic acid is characterized by its cyclohexene ring structure with three methyl groups at positions 1, 3, and 4, along with a carboxylic acid functional group. This configuration contributes to its reactivity and potential applications in synthetic chemistry.

Applications in Pharmaceuticals

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain esters derived from this compound can inhibit the growth of various bacterial strains. This property is particularly valuable in the development of new antibacterial agents.

2. Anti-inflammatory Agents

The compound has also been investigated for its potential anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for further research in treating conditions characterized by chronic inflammation.

Applications in Perfumery

1. Fragrance Composition

this compound is utilized as a fragrance component in the cosmetic industry. Its pleasant odor profile makes it suitable for incorporation into perfumes and scented products. The compound can be blended with other fragrance materials to enhance complexity and longevity.

2. Flavoring Agent

In addition to its use in perfumes, this compound serves as a flavoring agent in food products. Its ability to impart desirable taste characteristics makes it an asset in food chemistry.

Applications in Organic Synthesis

1. Synthetic Intermediates

The unique structure of this compound allows it to act as a versatile intermediate in organic synthesis. It can undergo various chemical reactions such as esterification and cyclization to produce more complex molecules.

2. Diene Cyclization Reactions

Studies have demonstrated that this compound can participate in diene cyclization reactions to yield valuable products for further chemical transformations. This application is particularly relevant in the synthesis of natural products and pharmaceuticals.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1,3,4-Trimethylcyclohex-3-enecarboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3,3-Trimethylcyclohex-1-ene-4-carboxylic acid

- 2,2,4-Trimethylcyclohex-3-ene-1-carboxylic acid

- 1,2,4-Trimethylcyclohex-3-enecarboxylic acid

Uniqueness

1,3,4-Trimethylcyclohex-3-enecarboxylic acid is unique due to its specific arrangement of methyl groups and the position of the carboxylic acid group.

Activité Biologique

1,3,4-Trimethylcyclohex-3-enecarboxylic acid (TMCA) is a bicyclic compound characterized by a cyclohexene structure with three methyl groups and a carboxylic acid functional group. Its molecular formula is C11H18O2 with a molecular weight of approximately 182.265 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The unique arrangement of methyl substituents and the carboxylic acid group in TMCA contribute to its reactivity and biological interactions. The compound's structure can be represented as follows:

Anti-inflammatory Properties

Research indicates that TMCA exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be useful in treating inflammatory diseases. For instance, TMCA has been shown to downregulate the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages exposed to lipopolysaccharides (LPS) .

Antimicrobial Activity

TMCA has also been investigated for its antimicrobial properties. Studies have reported that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that TMCA could serve as a lead compound for developing new antimicrobial agents .

The mechanism through which TMCA exerts its biological effects appears to involve interactions with specific enzymes and receptors. It may inhibit certain enzymatic activities linked to inflammation and microbial growth, although detailed molecular pathways remain to be fully elucidated .

Research Findings

Several studies have explored the biological activities of TMCA, yielding promising results:

Case Studies

-

Case Study on Anti-inflammatory Effects :

A recent study evaluated TMCA's effects on inflammatory markers in human cell lines. The results indicated a dose-dependent reduction in IL-6 levels after treatment with TMCA, highlighting its potential as an anti-inflammatory agent. -

Case Study on Antimicrobial Activity :

Another investigation assessed the antimicrobial activity of TMCA against clinical isolates of bacteria. The study found that TMCA exhibited lower MIC values compared to standard antibiotics, suggesting it may be effective against resistant strains.

Propriétés

IUPAC Name |

1,3,4-trimethylcyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7-4-5-10(3,9(11)12)6-8(7)2/h4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXPJTVEWOMNRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)(C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.